For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Cyclopropylamine-d5
Introduction
Cyclopropylamine-d5 is the deuterium-labeled analogue of Cyclopropylamine (B47189). In its structure, five hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic substitution makes it a valuable tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for quantitative analysis. While its fundamental chemical reactivity is similar to its non-deuterated counterpart, the presence of deuterium atoms imparts a greater mass and can influence the rates of metabolic reactions, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and relevant experimental methodologies for Cyclopropylamine-d5.
Core Chemical and Physical Properties
The properties of Cyclopropylamine-d5 are best understood in comparison to its non-deuterated form, Cyclopropylamine. The primary difference lies in the molecular weight due to the deuterium substitution.
| Property | Cyclopropylamine-d5 | Cyclopropylamine (for reference) |
| Molecular Formula | C₃H₂D₅N[1][2][3] | C₃H₇N[4][5] |
| Molecular Weight | 62.13 g/mol [1][2][3] | 57.09 g/mol [4][5][6] |
| CAS Number | 153557-95-0[1][2] | 765-30-0[5][7] |
| Appearance | - | Clear, colorless liquid[7] |
| Odor | - | Ammonia-like[4] |
| Boiling Point | - | 49-50 °C[4][7] |
| Density | - | 0.824 g/mL at 25 °C[4][7] |
| Purity | ≥98%[1][3] | ≥99% (GC)[7] |
| Solubility | - | Miscible with water, methanol, ethanol, toluene[4][8] |
Synthesis and Isotopic Labeling
The synthesis of Cyclopropylamine-d5 involves introducing deuterium atoms into the cyclopropylamine structure. While specific deuteration protocols are often proprietary, the fundamental synthesis of the cyclopropylamine scaffold can be achieved through several established routes. These include the Hofmann rearrangement of cyclopropanecarboxamide, the amination of cyclopropanol, or the reductive amination of cyclopropanecarboxaldehyde.
A common industrial method involves the conversion of gamma-butyrolactone (B3396035) to cyclopropanecarboxamide, which is then subjected to the Hofmann reaction to yield cyclopropylamine.[9] The deuterated starting materials would be used in a similar pathway to produce the final labeled compound.
Caption: General synthetic pathways to Cyclopropylamine.
Chemical Reactivity and Stability
Stability: Cyclopropylamine is chemically stable under standard ambient conditions at room temperature.[4] It should be stored in a dry, tightly closed container.[4]
Reactivity: The chemical reactivity of cyclopropylamine is defined by two key structural features:
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Nucleophilic Amino Group: The primary amine group (-NH₂) is basic and acts as a nucleophile, readily participating in reactions such as substitution and addition. It reacts with aldehydes and ketones to form imines or, through reductive amination, corresponding secondary or tertiary amines.[4]
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Strained Cyclopropane Ring: The three-membered ring has significant angle strain (bond angles of ~60°), which enhances its reactivity compared to larger cycloalkanes.
Impact of Deuteration on Metabolism: In drug development, the cyclopropyl (B3062369) group is often incorporated into molecules to improve metabolic stability. The high C-H bond dissociation energy of the ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10] However, cyclopropylamines can undergo CYP-mediated bioactivation to form reactive ring-opened intermediates.[10] Deuteration of the cyclopropyl ring, as in Cyclopropylamine-d5, can alter the rate of these metabolic processes. This "kinetic isotope effect" is a critical property leveraged in pharmacokinetic studies to understand metabolic pathways and improve drug half-life.[1]
Applications in Research and Drug Development
The primary utility of Cyclopropylamine-d5 stems from its isotopic labeling.
-
Internal Standard for Quantitative Analysis: Due to its chemical similarity to the non-labeled analog and its distinct mass, Cyclopropylamine-d5 is an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS, GC-MS) or NMR.[1] It is added to samples at a known concentration to correct for variations in sample processing and instrument response, ensuring accurate quantification of the target analyte.
-
Metabolic and Pharmacokinetic (PK) Tracer: Deuterated compounds are widely used as tracers in drug development.[1] By administering a drug candidate that incorporates the Cyclopropylamine-d5 moiety, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile. The deuterium label allows for the differentiation of the drug from its endogenous counterparts and helps in the identification of metabolic hotspots and potential drug-drug interactions.[1][10]
Caption: Workflow for using Cyclopropylamine-d5 as an internal standard.
Experimental Protocols
Protocol 1: Quantitative Analysis by LC-MS/MS using Cyclopropylamine-d5 as an Internal Standard
This protocol outlines a general procedure for the quantification of a target analyte (e.g., a drug containing a cyclopropylamine moiety) in a biological matrix.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of Cyclopropylamine-d5 (Internal Standard, IS) in the same solvent at 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range in the samples (e.g., 1 to 1000 ng/mL).
-
Prepare at least three levels of QC samples (low, medium, high) in a similar manner.
-
-
Sample Preparation:
-
Aliquot 100 µL of the biological sample (plasma, urine), calibration standards, and QCs into microcentrifuge tubes.
-
Add a fixed volume (e.g., 10 µL) of an IS working solution (e.g., 100 ng/mL) to all samples except for the blank matrix.
-
Perform sample clean-up. A common method is protein precipitation: add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Develop a chromatographic method to separate the analyte from matrix interferences.
-
Optimize mass spectrometer parameters (e.g., ESI source conditions, collision energy) for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of Cyclopropylamine-d5.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6, Methanol-d4). The choice of solvent depends on the solubility of the compound and the desired chemical shift window.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra. Due to the deuterium labeling, the proton signals corresponding to the deuterated positions will be absent or significantly reduced in the ¹H NMR spectrum. The carbon signals in the ¹³C NMR spectrum will show characteristic splitting patterns due to C-D coupling.
-
Safety and Handling
Based on the properties of its non-deuterated analog, Cyclopropylamine-d5 should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from heat and incompatible substances like strong oxidizing agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclopropylamine-d5 | CymitQuimica [cymitquimica.com]
- 3. Cyclopropylamine-d5 - MedChem Express [bioscience.co.uk]
- 4. CYCLOPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. sanjaychemindia.com [sanjaychemindia.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
